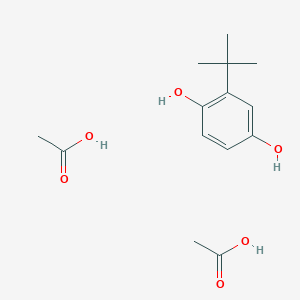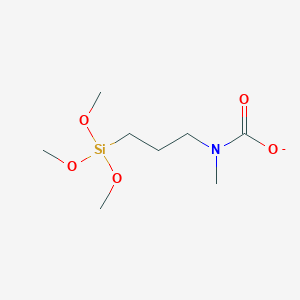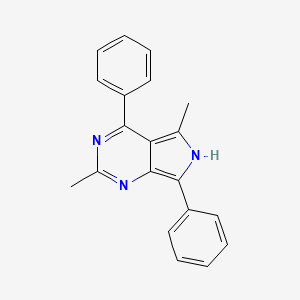
4-bromo-N-cyclohexyl-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclohexyl-2-nitroaniline is an organic compound with the molecular formula C12H15BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a cyclohexyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated aniline is then subjected to bromination to introduce the bromine atom at the 4-position. This can be done using bromine or a bromine source such as N-bromosuccinimide (NBS).
Cyclohexylation: Finally, the brominated nitroaniline is reacted with cyclohexylamine to introduce the cyclohexyl group on the nitrogen atom. This step typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
4-bromo-N-cyclohexyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-bromo-N-cyclohexyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Cyclohexyl ketones or alcohols.
科学的研究の応用
4-bromo-N-cyclohexyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-bromo-N-cyclohexyl-2-nitroaniline depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or interact with specific proteins. The nitro group can participate in redox reactions, while the bromine and cyclohexyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
4-bromo-N-cyclohexyl-2-nitroaniline can be compared with other similar compounds such as:
4-bromo-2-nitroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
4-bromo-N-cyclohexyl-2-aminoaniline: The reduced form of this compound, which may have different reactivity and biological activity.
4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline: Another derivative with an additional isobutyl group, which can further modify its chemical and biological properties.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
特性
CAS番号 |
87815-76-7 |
|---|---|
分子式 |
C12H15BrN2O2 |
分子量 |
299.16 g/mol |
IUPAC名 |
4-bromo-N-cyclohexyl-2-nitroaniline |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
InChIキー |
GETFCHBWBHFHBW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001144.png)


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)


![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)



![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
